Product packaging for C.I.Disperse Blue 95(Cat. No.:CAS No. 12235-97-1)

C.I.Disperse Blue 95

Cat. No.: B1172023
CAS No.: 12235-97-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Disperse Dyes within Advanced Material Science and Environmental Chemistry Research

Disperse dyes are a class of organic colorants with low water solubility, designed primarily for dyeing hydrophobic synthetic fibers like polyester (B1180765), cellulose (B213188) acetate, and polyamide. aatcc.orgnih.gov The mechanism of dyeing involves the dispersion of these non-ionic molecules in an aqueous bath, from which they diffuse into the amorphous regions of the polymer fibers upon heating. nih.gov

In advanced material science , the research focus extends beyond textiles. The chemical structures of disperse dyes, which are primarily based on azo or anthraquinone (B42736) chromophores, provide a wide range of colors and specific physicochemical properties. p2infohouse.org Scientists are exploring the relationship between the molecular structure of these dyes and their performance characteristics. For instance, modifications to the chemical structure of anthraquinone dyes are being investigated to enhance their alignment in liquid crystal hosts for potential use in advanced optoelectronic materials. nih.gov Furthermore, research into novel heterocyclic azo disperse dyes aims to create colorants with superior brightness, color strength, and stability for high-performance applications. researchgate.net The development of "reactive disperse dyes" is also a key area, aiming to create dyes that can form covalent bonds with fibers like cotton when applied from non-aqueous media such as supercritical carbon dioxide, representing a significant technological advancement. acs.org

In environmental chemistry , disperse dyes are a subject of significant concern and research. google.com Due to their low aqueous solubility and the high-temperature dyeing process, a notable percentage of the dye may not fix to the fiber, resulting in colored wastewater effluents. osti.gov The stable, complex aromatic structures of many disperse dyes make them resistant to degradation in conventional wastewater treatment systems. google.com Azo dyes, which constitute a large portion of disperse dyes, are of particular interest as they can break down under certain conditions to form potentially harmful aromatic amines. nih.gov Consequently, a major research imperative is the development of effective remediation technologies and more environmentally benign dyeing processes to minimize the ecological impact of these compounds. aatcc.org

Rationale for Focused Academic Investigation of C.I. Disperse Blue 95 and Related Disperse Blue Dyes

The academic investigation into C.I. Disperse Blue 95 is rooted in its identity as an anthraquinone-based dye, a class known for providing bright shades and good fastness properties, particularly light fastness. p2infohouse.orgresearchgate.net Anthraquinone dyes are the second most important class of dyes and have historically been valued for their durability. researchgate.net Research on these dyes often focuses on synthesizing new derivatives with improved dyeing properties and fastness on modern synthetic fibers. researchgate.net

However, the broader academic investigation of blue disperse dyes is also heavily driven by the properties and challenges associated with azo dyes . Azo-based blue disperse dyes are a major focus of research for several reasons:

Higher Tinctorial Strength: Azo dyes generally possess a higher molar extinction coefficient than anthraquinone dyes, meaning they provide more color per molecule. This makes them more economical. aatcc.org For instance, certain blue azo dyes have extinction coefficients more than three times higher than typical blue anthraquinone dyes. aatcc.org

Structural Versatility: The synthesis of azo dyes allows for vast structural variety, including the incorporation of heterocyclic components, which enables fine-tuning of color, fastness, and application properties. aatcc.orgresearchgate.net

Environmental and Synthesis Concerns: The synthesis of anthraquinone dyes can involve environmentally hazardous materials like mercury and often requires organic solvents. aatcc.org In contrast, many azo dyes can be prepared in aqueous media, which is considered a more environmentally friendly approach. aatcc.org This has spurred intensive research to develop high-performance blue azo dyes as alternatives to anthraquinone-based ones. aatcc.org

Therefore, while C.I. Disperse Blue 95 itself represents a specific data point within the anthraquinone class, the academic inquiry surrounding it is part of a larger effort to understand and optimize the performance, application, and environmental profile of all blue disperse dyes, including the commercially significant azo-based alternatives.

Scope and Research Imperatives for In-depth Scholarly Analysis

The scope of scholarly analysis for C.I. Disperse Blue 95 and related compounds is interdisciplinary, covering synthetic chemistry, material science, and environmental science. Key research imperatives include:

Structural and Performance Characterization: A primary imperative is the precise characterization of dye structures and the establishment of clear relationships between structure and properties like color, fastness (to light, washing, sublimation), and dyeing efficiency. capes.gov.br Advanced analytical techniques, such as high-resolution mass spectrometry, are critical for identifying dyes and their degradation products on fibers and in the environment. nih.gov

Synthesis of Novel Dyes: There is a continuous academic and industrial drive to synthesize new disperse dyes. For anthraquinone dyes, this involves structural modifications to enhance performance. nih.gov For azo dyes, research is heavily focused on creating novel structures, often incorporating heterocyclic chemistry, to achieve brighter shades, higher fastness, and better dyeing properties on various synthetic fibers. researchgate.netemerald.comnih.govnih.gov

Sustainable Dyeing Technologies: A significant research area is the development of more sustainable application methods. This includes optimizing dyeing parameters to increase dye uptake and reduce wastewater, as well as pioneering waterless dyeing techniques using media like supercritical carbon dioxide. acs.orgresearchgate.net

Environmental Fate and Remediation: Understanding the environmental persistence, solubility, and potential degradation pathways of disperse dyes is a critical research imperative. osti.gov This knowledge is essential for developing effective wastewater treatment strategies and for designing future dyes that are more environmentally benign.

The following data table provides available information for C.I. Disperse Blue 95.

PropertyValueSource(s)
C.I. Name C.I. Disperse Blue 95 worlddyevariety.com
CAS Number 12235-97-1 worlddyevariety.comchemicalbook.com
Molecular Structure Class Anthraquinone worlddyevariety.com
Molecular Formula C₁₅H₁₂N₂O₄ worlddyevariety.com
Molecular Weight 284.27 g/mol worlddyevariety.com

Properties

CAS No.

12235-97-1

Molecular Formula

C16H18N6O4S

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of C.i. Disperse Blue 95

Exploration of Conventional and Sustainable Synthesis Pathways

While specific, detailed manufacturing processes for C.I. Disperse Blue 95 are not extensively published in public literature, its synthesis can be understood through the established principles of anthraquinone (B42736) chemistry. The synthesis of most anthraquinone dyes is based on intermediates like anthraquinone sulfonic acid or nitroanthraquinone, which are derived from the parent anthraquinone molecule. wikipedia.org These intermediates allow for the introduction of various functional groups, such as amino and hydroxyl groups, which are essential for producing the desired color. wikipedia.org

Leuco Compound-Based Synthesis Principles and Advancements

A key principle in the application of certain insoluble dyes, including many anthraquinone derivatives, is the use of a soluble leuco form. A leuco dye is a dye that can exist in two chemical forms, one of which is colorless and typically more soluble. wikipedia.org In a process known as vatting, the insoluble pigment is chemically reduced to its soluble, colorless (or lightly colored) leuco compound. britannica.com A classic reducing agent used for this purpose is sodium hydrosulfite. britannica.com

This soluble leuco form is adsorbed by the textile fiber from the dyebath. Subsequently, it is re-oxidized back to its original insoluble, intensely colored state, effectively trapping the dye within the fiber matrix. britannica.com This method is fundamental to the application of vat dyes and shares principles with the synthesis and application of disperse dyes where solubility and affinity are critical. For instance, a known process for creating a blue disperse dye involves using sodium hydrosulphite to split off a sulpho group from a sulfonated anthraquinone precursor, demonstrating the use of reducing agents in the synthesis pathway. google.com

Water-Based Reaction Media for Environmentally Conscious Production

The shift towards green chemistry has promoted the use of water as a reaction solvent to minimize the environmental impact of volatile organic compounds. In the context of anthraquinone dye synthesis, several processes utilize aqueous systems. Research has demonstrated the synthesis of water-soluble anthraquinone analogues for various applications. nih.gov Methodologies have been developed for synthesizing key intermediates in aqueous media. For example, a one-step electrolytic synthesis of 1,5-diamino-4,8-dihydroxyanthraquinone, a core structure in many disperse dyes, uses aqueous sulfuric acid as the electrolyte. google.com Furthermore, modern coupling reactions, such as the Ullmann coupling for preparing anilino-anthraquinone dyes, have been successfully performed in aqueous buffer solutions, highlighting the feasibility of environmentally conscious production methods for this class of compounds. acs.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency of dye synthesis is highly dependent on the careful control of reaction parameters. Optimizing factors such as temperature, pressure, and reactant stoichiometry is essential for maximizing product yield and purity while minimizing reaction time and energy consumption.

Condensation reactions are integral to the synthesis of many complex dye molecules. Temperature is a critical parameter that directly influences reaction rates and yields. In the synthesis of related heterocyclic compounds, reaction temperatures are often optimized in a range from 80°C to 120°C. researchgate.net For some anthraquinone dye syntheses, temperatures can reach 130°C to 150°C to facilitate the desired reaction. google.com

Pressure can also be manipulated to enhance reaction efficiency. The use of microwave reactors, for example, allows for reactions to be conducted at elevated temperatures and pressures, which can dramatically reduce reaction times from hours to minutes. acs.orgresearchgate.net In one study, increasing the reaction temperature from 80°C to 120°C in a conventional setup reduced the reaction time from overnight to just 30 minutes. researchgate.net The same reaction in a microwave reactor at 120°C was completed in only 3 minutes. researchgate.net

Table 1: Effect of Temperature on Condensation Reaction Yield and Time

Entry Temperature (°C) Time Yield (%)
VII 80 Overnight 24
X 120 30 min 45
XI 80 (Microwave) 15 min 53
XII 120 (Microwave) 3 min 56

This table is based on data for the synthesis of 4-(p-tolyl)oxazol-2-amine, illustrating general principles of reaction optimization. researchgate.net

The molar ratio of reactants is another fundamental parameter that requires optimization. Adjusting the stoichiometry can significantly impact the reaction's completeness and the final product yield. In a model condensation reaction, the effect of varying the stoichiometric ratio of a key reactant (urea) was studied. When the ratio was reduced from 1:10 to 1:2, a longer reaction time was required, and the yield decreased from 24% to 18%. researchgate.net This demonstrates that an excess of one reactant can be crucial for driving the reaction to completion efficiently.

Table 2: Influence of Stoichiometric Ratio on Reaction Outcome

Entry Reactant Ratio (Ketone:Urea) Time Yield (%)
VII 1:10 Overnight 24
VIII 1:2 > Overnight 18

This table is based on data for the synthesis of 4-(p-tolyl)oxazol-2-amine, illustrating general principles of reaction optimization. researchgate.net

Functional Modification and Derivatization Strategies

The functional modification of the anthraquinone core is a primary strategy for developing novel dyes with tailored properties. colab.ws Introducing or altering functional groups on the anthraquinone scaffold can influence color, fastness, and affinity for specific fibers. colab.wsrangudhyog.com

Common derivatization strategies involve reactions that form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. colab.ws For example, new disperse dyes can be created by reacting an anthraquinone intermediate, such as a hydroxyphenoxy-anthraquinone, with compounds that introduce functional groups like the cyano (-CN) or ester (-COOR) moieties. google.com Another approach involves modifying the amino groups present on the anthraquinone ring. Attaching groups like β-hydroxyethyl to the nitrogen atoms can reduce the basicity of the amino group and improve the dye's light fastness. rangudhyog.com These modifications are essential for fine-tuning the chemical and physical properties of the dye to meet the demanding requirements of the textile industry. aatcc.org

Introduction of Novel Functional Groups for Property Enhancement

The modification of the core anthraquinone structure of disperse dyes through the introduction of novel functional groups is a key strategy for enhancing their application properties. The unique chemical architecture of anthraquinone-based dyes allows for targeted derivatization to tailor their characteristics for specific uses. a2bchem.com By adding or altering functional groups, researchers can significantly improve properties such as wash fastness, light fastness, colour strength, and affinity for synthetic fibers like polyester (B1180765).

One significant area of research involves the synthesis of reactive disperse dyes. For instance, new dyes have been developed based on anthraquinone derivatives, similar in structure to commercial dyes like C.I. Disperse Blue 359, by introducing blocked isocyanate groups. nih.gov This modification allows the dye to form a urethane (B1682113) bond with the hydroxyl groups present in natural fibers, such as cotton, which may be part of a polyester blend. This covalent bonding dramatically improves the dye's fastness properties. nih.gov

Another approach involves the alkylation of existing functional groups on the anthraquinone skeleton. Studies on natural anthraquinonoid colorants, such as purpurin (B114267), have shown that alkylating the hydroxy groups can lead to sustainable alternatives to purely synthetic dyes. researchgate.net This derivatization results in dyes that are insensitive to pH changes and have lower melting points due to a decrease in inter-molecular interactions. researchgate.net While the maximum absorption wavelength (λmax) may remain unchanged for mono-alkylated derivatives, it can be significantly altered in bis-alkylated versions. researchgate.net

The following table summarizes research findings on property enhancement through functional group introduction.

Base Structure Functional Group Introduced Resulting Dye Type Observed Property Enhancement Reference
Anthraquinone DerivativeBlocked IsocyanateReactive Disperse DyeImproved wash fastness on fabrics with natural fibers due to covalent bonding. nih.gov
Purpurin (Natural Anthraquinonoid)Alkyl groups (via -bromoalcohols)pH-insensitive Disperse DyeDecreased melting point, insolubility in alkali, and insensitivity to pH changes. researchgate.net
Azo Salicylaldehyde (B1680747)Schiff Base with 4,4'-methylenedianilineAzo Disperse DyeHigh colour strength and good overall fastness properties; high affinity for polyester fabric. researchgate.net

Homologation and Analog Synthesis

The synthesis of homologs and analogs of existing dyes like C.I. Disperse Blue 95 is a fundamental strategy for expanding the available colour palette and improving performance characteristics. This approach involves creating molecules that are structurally related to the parent dye but differ by a repeating unit (homologs) or have more significant structural variations (analogs), leading to new dyes with unique shades and properties.

Research into novel disperse dyes has explored various new structural platforms. For example, new dyes based on pyrazolyl quinolinone derivatives have been synthesized and successfully applied to polyester fabric. researchgate.net These analogs provide a range of hues with very good colour strength and excellent fastness to light and washing. researchgate.net

Similarly, the synthesis of dyes from azo salicylaldehyde derivatives represents another avenue for analog creation. researchgate.net By condensing these derivatives into a Schiff base, researchers have produced dyes with a high affinity for polyester, good levelness, and a range of shades from light to deep brownish-yellow. researchgate.net This method highlights how a different core structure can be used to generate disperse dyes with desirable application properties.

The use of natural products as starting materials, or "platform chemicals," is also a significant trend in analog synthesis. Natural anthraquinonoids like alizarin (B75676) and purpurin have been used to synthesize sustainable alternatives to existing synthetic dyes through chemical modification, such as alkylation. researchgate.net

The table below presents findings from the synthesis of various dye analogs.

Analog/Homolog Class Synthetic Approach Resulting Hue on Polyester Key Findings Reference
Pyrazolyl Quinolinone DerivativesDiazotization and couplingBeige to Dark BrownGood option for stable hues with very good colour strength and fastness. researchgate.net
Azo Salicylaldehyde DerivativesSchiff base condensationLight Brownish Yellow to Deep Brownish YellowHigh affinity for polyester, even under alkaline conditions; good dye levelness. researchgate.net
Alkylated Purpurin DerivativesAlkylation of natural anthraquinonoidModified shades (bis-alkylation reduced λmax)Creates sustainable dyes with altered physical properties like melting point. researchgate.net

Green Chemistry Principles in Dye Synthesis

The application of green chemistry principles to the synthesis of disperse dyes is a critical area of development aimed at reducing the environmental footprint of textile manufacturing. These principles focus on using less hazardous chemicals, employing alternative energy sources to reduce energy consumption, and designing safer chemical processes.

A key aspect of green synthesis is the use of environmentally friendly catalysts. In the preparation of novel azo disperse dyes, ceric ammonium (B1175870) nitrate (B79036) has been used as an eco-friendly catalyst for Schiff base condensation at room temperature. researchgate.net This method provides a useful pathway that aligns with green chemistry goals. researchgate.net

Alternative energy sources are also being employed to make dye synthesis more efficient and sustainable. Microwave irradiation, for example, has been successfully used to synthesize disperse dyes. nih.gov This technique offers rapid heating to high temperatures, which can significantly shorten reaction times compared to conventional heating methods in a laboratory dyeing machine. nih.gov Another alternative energy source, ultrasound, has been applied during post-clearing processes to assist in the removal of unfixed dyes from fibers, offering a more environmentally benign method to improve fastness properties. researchgate.net

The following table compares conventional and green chemistry approaches in dye synthesis.

Process Step Conventional Method Green Chemistry Alternative Advantage of Green Method Reference
Catalysis Traditional acid/base catalystsCeric Ammonium NitrateEco-friendly catalyst, reaction at room temperature. researchgate.net
Energy Input Laboratory dyeing machine (convective heating)Microwave IrradiationRapid heating, shorter reaction times, energy efficiency. nih.gov
Post-treatment Conventional washingUltrasound-assisted clearingEnhanced removal of unfixed dye, environmentally sustainable. researchgate.net

Process Intensification and Scale-Up Considerations in Synthesis

Process intensification (PI) involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient manufacturing processes. aiche.orgtudelft.nl For complex, multi-step batch syntheses typical of many disperse dyes, PI offers a strategy to overcome challenges related to waste generation, energy consumption, and safety, particularly during the transition from laboratory to industrial-scale production.

The conventional manufacturing of anthraquinone dyes can involve hazardous processes such as sulfonation, nitration, and reduction, often requiring large volumes of harsh chemicals. echemi.com Process intensification aims to redesign these processes to minimize risk and improve efficiency. A key goal of PI is to dramatically reduce the size of a chemical plant for a given production objective by shrinking equipment and reducing the number of unit operations. aiche.org This inherently improves safety by minimizing the inventory of hazardous materials. tudelft.nl

Methods relevant to dye synthesis that fall under the PI umbrella include the use of alternative energy sources like ultrasound and new hybrid separation techniques. researchgate.netaiche.org For example, adsorptive distillation could potentially be used to remove trace impurities during manufacturing, which may allow a switch from batch to continuous operation for certain fine chemicals. aiche.org

Regarding scale-up, PI offers significant advantages. By developing highly efficient and often continuous processes at a small scale, the challenges of scaling up can be mitigated. In some intensified systems, the lab-scale setup itself can function as the commercial production unit, drastically shortening the time to market and bypassing the need for expensive and time-consuming pilot plants. tudelft.nl

PI Strategy Description Potential Benefit for Dye Synthesis Reference
Miniaturization Reducing the physical size of reactors and other equipment.Smaller equipment footprint, lower capital cost, enhanced safety due to smaller inventories of hazardous chemicals. aiche.orgtudelft.nl
Alternative Energy Sources Using energy forms like ultrasound or microwaves to drive reactions.Increased reaction rates, lower energy consumption, potentially fewer byproducts. researchgate.netaiche.org
Hybrid Separations Combining different separation techniques, such as adsorptive distillation.More efficient purification of dye intermediates and final products, enabling continuous processing. aiche.org
Continuous Processing Shifting from traditional batch production to a continuous flow model.Improved consistency, reduced waste, simplified scale-up (scaling out instead of up). tudelft.nl

Environmental Abiotic and Biotic Transformation Pathways of C.i. Disperse Blue 95

Photodegradation Mechanisms and Kinetics

Photodegradation involves the breakdown of chemical compounds by light. For C.I. Disperse Blue 95, this process can occur through direct absorption of light energy or via indirect mechanisms involving reactive species present in the environment.

Direct Photolysis in Aqueous and Solid Phases

Direct photolysis occurs when a chemical absorbs light energy, leading to its excitation and subsequent decomposition. While specific studies on the direct photolysis of C.I. Disperse Blue 95 are not extensively available in peer-reviewed literature, the general behavior of anthraquinone (B42736) dyes suggests that they can undergo this process. The rate and extent of direct photolysis are dependent on the dye's ability to absorb photons at specific wavelengths present in sunlight. In aqueous solutions, the dye molecules are mobile and can readily interact with light. In the solid phase, such as when adsorbed onto sediments or fabrics, the mobility is restricted, which can affect the efficiency of photolysis. The energy absorbed by the dye molecule can lead to the cleavage of chemical bonds, resulting in the formation of smaller, often less colored, degradation products.

Indirect Photodegradation via Reactive Oxygen Species (ROS) Generation

Indirect photodegradation is often a more significant pathway for the transformation of disperse dyes in the environment. This process is mediated by reactive oxygen species (ROS), which are highly reactive chemical species formed through photochemical reactions involving other substances in the water, such as dissolved organic matter or certain minerals.

The hydroxyl radical (•OH) is a powerful, non-selective oxidant that plays a crucial role in the degradation of many organic pollutants, including textile dyes. Studies on similar disperse dyes, such as Disperse Blue 1, have shown that •OH radicals are major reactive species in their photocatalytic degradation. researchgate.net These radicals can be generated in the presence of photocatalysts like titanium dioxide (TiO2) under UV irradiation or through other advanced oxidation processes. researchgate.net The hydroxyl radical can attack the anthraquinone structure of C.I. Disperse Blue 95 at various positions, leading to hydroxylation of the aromatic rings and eventual ring-opening, which breaks down the chromophore responsible for the dye's color.

Quantum Yield Determinations and Photostability Assessment

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules transformed per photon absorbed. A higher quantum yield indicates a less photostable compound. Specific quantum yield values for the photodegradation of C.I. Disperse Blue 95 are not readily found in the scientific literature. However, the photostability of disperse dyes is a critical parameter for their application in the textile industry, with higher photostability being a desirable trait for colorfastness. The molecular structure, including the nature and position of substituents on the anthraquinone core, significantly influences the photostability of the dye.

Influence of Environmental Factors on Phototransformation Rates

The rate of photodegradation of C.I. Disperse Blue 95 is influenced by several environmental factors:

pH: The pH of the water can affect the surface charge of the dye molecule and any photocatalytic surfaces, as well as the speciation of reactive oxygen species. For instance, studies on the photocatalytic degradation of Disperse Blue 1 have shown that the degradation rates are strongly influenced by the reaction pH. researchgate.net

Temperature: Temperature can influence the kinetics of the degradation reactions. Generally, an increase in temperature can lead to an increased rate of reaction, although this effect can be complex and depends on the specific degradation pathway.

Presence of Other Substances: Dissolved organic matter (DOM) can act as a photosensitizer, promoting indirect photodegradation, or as a scavenger of reactive species, thus inhibiting the process. The presence of inorganic ions can also have a mixed effect on photodegradation rates.

The following table summarizes the influence of various parameters on the photodegradation of a similar disperse dye, C.I. Disperse Blue 1, which can provide insights into the potential behavior of C.I. Disperse Blue 95.

ParameterEffect on Photodegradation Rate of C.I. Disperse Blue 1Reference
pH Strongly influences degradation rates. researchgate.net
Catalyst Type (e.g., TiO2) Different types of TiO2 show varying efficiencies. researchgate.net
Initial Dye Concentration Can affect the rate of degradation. researchgate.net
Presence of H2O2 Can enhance photocatalytic degradation. researchgate.net
Light Source Degradation occurs under both UV and sunlight. researchgate.net

Table 1: Factors Influencing the Photocatalytic Degradation of C.I. Disperse Blue 1

pH Effects on Degradation Kinetics

Specific studies detailing the effects of pH on the degradation kinetics of C.I. Disperse Blue 95 could not be identified in the available research. While the degradation of other disperse dyes, such as Disperse Blue 1, is noted to be influenced by pH, no corresponding data or kinetic models for C.I. Disperse Blue 95 have been published. nih.govtuiasi.ro

Light Intensity and Spectral Distribution Effects

No specific research was found that investigates the effects of varying light intensity or spectral distribution on the degradation of C.I. Disperse Blue 95. The photodegradation of organic colorants is generally known to be influenced by light intensity, where the relationship can be linear at low intensities and independent at high intensities, but specific quantum yields and reaction rates for C.I. Disperse Blue 95 are not documented. researchgate.net

Chemical Oxidation and Reduction Mechanisms in Environmental Systems

Oxidative Degradation in Aqueous Environments

Detailed research on the oxidative degradation of C.I. Disperse Blue 95 in aqueous environments is not present in the available literature. Studies on other disperse dyes often involve advanced oxidation processes, but specific reaction mechanisms and efficiencies for C.I. Disperse Blue 95 have not been reported.

There is no specific information available from the conducted searches regarding the role of sodium hypochlorite (B82951) (NaClO) or other specific oxidants in the degradation of C.I. Disperse Blue 95. While NaClO has been studied for the decolorization of other dyes like C.I. Disperse Blue 56 and Reactive Blue 19, its effect and the resulting kinetics for C.I. Disperse Blue 95 are not documented. researchgate.netresearchgate.net

Reductive Transformation under Anaerobic Conditions

Specific research detailing the reductive transformation of C.I. Disperse Blue 95 under anaerobic conditions could not be located. The anaerobic reduction of azo dyes is a recognized pathway, often leading to the formation of aromatic amines, but studies specifically identifying the transformation products and mechanisms for the anthraquinone-based C.I. Disperse Blue 95 are absent from the reviewed literature.

Bioreduction Pathways in Sediments and Wastewater

The initial and rate-limiting step in the biological degradation of anthraquinone dyes is typically a reductive process that breaks down the chromophore, leading to decolorization. mdpi.com This process is significantly more effective under anaerobic (oxygen-free) or microaerophilic (low-oxygen) conditions than in an aerobic environment. nih.govfrontiersin.org

In anaerobic settings such as submerged sediments and specialized wastewater treatment bioreactors, microorganisms utilize the dye molecule as a terminal electron acceptor. nih.gov This is in contrast to aerobic conditions, where oxygen is the preferred electron acceptor, thus inhibiting the reduction of the dye. For example, studies on the anthraquinone dye Acid Blue 25 demonstrated a decolorization rate of over 55% under anaerobic conditions by Bacillus cereus DC11, while the rate was less than 5% in an aerobic environment. nih.gov

Fungi, particularly white-rot fungi like Trametes versicolor and various species of Aspergillus, have also been identified as potent degraders of anthraquinone dyes. nih.govnih.govresearchgate.net These organisms secrete powerful, non-specific extracellular enzymes, such as laccases and peroxidases, that can initiate the breakdown of the dye structure, often under microaerophilic or even aerobic conditions. nih.govnih.gov

Formation of Aromatic Amines and Other Metabolites

Unlike azo dyes, which characteristically cleave at the nitrogen-nitrogen double bond to form aromatic amines, the degradation of anthraquinone dyes proceeds through the breakdown of the core polycyclic aromatic structure. nih.govdiva-portal.org The process begins with the reduction of the chromophore, followed by the opening of the aromatic rings.

The resulting intermediate compounds are typically simpler aromatic structures. Research on the fungal degradation of anthraquinone dyes has successfully identified several of these metabolites. For instance, the biodegradation of the dye Drimarene blue K2RL by the fungus Aspergillus flavus was found to produce several intermediate compounds, indicating a stepwise degradation pathway. researchgate.netnih.gov These findings suggest that the environmental transformation of C.I. Disperse Blue 95 would likely follow a similar pathway of ring cleavage and partial mineralization.

Table 1: Identified Metabolites from the Fungal Degradation of an Anthraquinone Dye (Drimarene blue K2RL) by Aspergillus flavus. researchgate.netnih.gov
MetaboliteChemical FormulaSignificance in Pathway
1,4-dihydroxyanthraquinoneC14H8O4An early intermediate retaining the core anthraquinone structure.
2,3-dihydro-9,10-dihydroxy-1,4-anthracenedioneC14H10O4Indicates partial saturation and hydroxylation of the ring system.
Phthalic acidC8H6O4A key indicator of the cleavage of one of the aromatic rings.
Benzoic acidC7H6O2A further breakdown product representing a single aromatic ring.
CatecholC6H6O2A simple phenolic compound, suggesting advanced degradation of the aromatic structure.

Environmental Fate Modeling and Persistence Assessment

Assessing the environmental fate and persistence of C.I. Disperse Blue 95 involves modeling its movement and breakdown across different environmental compartments. This assessment relies on the dye's physical and chemical properties and its susceptibility to degradation processes.

Partitioning Behavior in Multi-Compartment Systems (Water, Sediment, Soil)

The environmental distribution of a chemical is governed by its partitioning behavior. Disperse dyes, by their nature, have low water solubility and are hydrophobic. This characteristic suggests that C.I. Disperse Blue 95 will have a strong tendency to partition from the water column and adsorb to organic matter in soil and sediment. researchgate.net

The parent compound, anthraquinone, is known to be widespread in the environment, having been detected in air, water, soil, and biota. nih.gov When released into the atmosphere, it is expected to exist in both vapor and particulate-bound phases. nih.gov Due to its hydrophobicity, C.I. Disperse Blue 95 released into aquatic systems will likely accumulate in bottom sediments, where anaerobic degradation processes can occur. In terrestrial environments, it is expected to be relatively immobile in soil due to strong adsorption.

Biodegradation Potential and Aerobic vs. Anaerobic Degradability

Therefore, sequential anaerobic-aerobic wastewater treatment systems are considered a highly effective strategy for effluents containing these dyes. mdpi.comdiva-portal.org The anaerobic phase achieves decolorization and initial breakdown, while the subsequent aerobic phase degrades the simpler, and sometimes toxic, aromatic byproducts. nih.gov

Table 2: Comparison of Aerobic vs. Anaerobic Degradability of Anthraquinone Dyes.
ConditionPrimary MechanismEffectivenessTypical Outcome
AnaerobicEnzymatic reduction of the chromophore group. nih.govHigh for decolorization. frontiersin.orgCleavage of the dye structure into simpler aromatic intermediates. nih.gov
AerobicOxidation of aromatic intermediates. nih.govLow for the parent dye, but high for intermediates. nih.govubi.ptMineralization of intermediates to CO2 and H2O. nih.gov

Long-Range Environmental Transport Potential

The potential for a chemical to undergo long-range environmental transport (LRTP) to remote regions like the Arctic is determined by its persistence (resistance to degradation) and its physical-chemical properties, which influence its mobility between air, water, and soil. Key parameters include vapor pressure, water solubility, and the Henry's Law Constant.

While specific LRTP modeling data for C.I. Disperse Blue 95 are not available, an assessment can be inferred from the properties of its chemical class. The parent compound, anthraquinone, has been detected in remote locations, indicating it has some potential for transport. nih.gov Disperse dyes themselves are generally considered to have low volatility. However, if the dye becomes associated with airborne particulate matter, it could be transported over significant distances. A definitive assessment of the LRTP for C.I. Disperse Blue 95 would require specific experimental data for the parameters listed below.

Table 3: Key Parameters for Assessing Long-Range Environmental Transport Potential.
ParameterDescriptionImplication for LRTP
Persistence (Half-life)The time it takes for half of the chemical to degrade in a specific medium (air, water, soil).Longer half-lives allow more time for the chemical to be transported.
Vapor PressureThe tendency of a chemical to evaporate into the air.A moderate vapor pressure allows for volatilization and atmospheric transport.
Henry's Law ConstantThe ratio of a chemical's concentration in air to its concentration in water at equilibrium.Indicates the potential for partitioning between the atmosphere and water bodies.
Octanol-Air Partition Coefficient (KOA)Describes the partitioning between air and aerosol particles/surfaces.A high KOA suggests association with particles, which can facilitate transport.

Interactions with Substrates and Advanced Materials: Adsorption and Diffusion Kinetics

Influence of Auxiliaries and Carriers on Dyeing Performance

To overcome the challenges of dyeing polyester (B1180765) fibers with disperse dyes like C.I. Disperse Blue 95, various auxiliaries and carriers are employed to enhance the dyeing performance.

Carriers are organic compounds that act as swelling agents for polyester fibers, effectively lowering the glass transition temperature (Tg) of the polymer. This plasticizing effect increases the mobility of the polymer chains, creating larger free volume within the amorphous regions of the fiber. This increased free volume facilitates the diffusion of disperse dye molecules into the fiber matrix.

The mechanism of carrier action involves the carrier molecules penetrating the fiber structure and reducing the intermolecular forces between the polymer chains. This leads to a more open and accessible structure for the dye molecules, resulting in a faster dyeing rate and improved dye uptake, especially at lower temperatures.

Dyeing auxiliaries, including dispersing agents and leveling agents, play a crucial role in the kinetic and thermodynamic aspects of dyeing with C.I. Disperse Blue 95.

Dispersing agents are essential for maintaining the stability of the dye dispersion in the aqueous dyebath. Since disperse dyes have very low water solubility, they exist as fine particles in the dyebath. Dispersing agents prevent the agglomeration of these particles, ensuring a uniform application of the dye to the fiber surface.

Leveling agents help to achieve a uniform and even coloration of the textile material. They control the rate of dye uptake by the fiber, preventing rapid, uneven dyeing that can lead to color variations.

The use of auxiliaries can significantly impact the dyeing kinetics, influencing the rate of dye exhaustion and the diffusion of the dye within the fiber. From a thermodynamic perspective, auxiliaries can affect the partitioning of the dye between the dyebath and the fiber, thereby influencing the equilibrium dye uptake.

Interactions with Novel Adsorbent Materials

The removal of disperse dyes like C.I. Disperse Blue 95 from textile effluents is a significant environmental concern. Research has focused on the development of novel adsorbent materials for the effective treatment of dye-containing wastewater.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising low-cost adsorbent for dye removal. aloki.husci-hub.ru The high surface area, porous structure, and presence of various functional groups on the surface of biochar make it an effective adsorbent for a wide range of dyes.

The adsorption of dyes onto biochar is influenced by factors such as the initial dye concentration, adsorbent dosage, pH of the solution, and temperature. The kinetics of dye adsorption on biochar often follow a pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step. sci-hub.ru The equilibrium data for dye adsorption on biochar can often be well-described by the Langmuir or Freundlich isotherm models, providing insights into the adsorption mechanism and the maximum adsorption capacity. sci-hub.ru

While specific studies on the adsorption of C.I. Disperse Blue 95 onto biochar are limited, research on other disperse and cationic dyes has demonstrated the potential of biochar as an effective adsorbent. aloki.humdpi.com

Table 1: Factors Affecting Dye Adsorption on Biochar

Parameter Effect on Adsorption
Initial Dye Concentration Adsorption capacity generally increases with increasing initial dye concentration.
Adsorbent Dosage Percentage of dye removal increases with increasing adsorbent dosage.
pH The effect of pH is dependent on the surface charge of the biochar and the nature of the dye molecule.

| Temperature | The effect of temperature can indicate whether the adsorption process is endothermic or exothermic. |

Montmorillonite, a type of clay mineral, has been investigated as an adsorbent for dye removal due to its layered structure and high cation exchange capacity. nih.gov However, the hydrophilic nature of natural montmorillonite can limit its effectiveness in adsorbing hydrophobic disperse dyes.

To enhance its adsorption capacity for disperse dyes, montmorillonite can be modified by intercalating organic cations or other functional groups into its interlayer spaces. This modification increases the hydrophobicity of the clay surface and can create a more favorable environment for the adsorption of disperse dye molecules.

Studies on the removal of other disperse dyes, such as Disperse Blue 56 and Disperse Red 135, have shown that modified montmorillonite can be an effective adsorbent. researchgate.net The adsorption kinetics in such systems are often well-described by a pseudo-second-order model, with intraparticle diffusion being a significant rate-limiting step. researchgate.net

Other inorganic adsorbents, such as zeolites and activated carbon composites, have also been explored for the removal of disperse dyes from wastewater.

Table 2: Comparison of Adsorption Kinetic Models

Kinetic Model Description
Pseudo-First-Order Assumes that the rate of adsorption is proportional to the number of unoccupied sites.
Pseudo-Second-Order Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.

| Intraparticle Diffusion | Describes the diffusion of the adsorbate within the pores of the adsorbent. |

Adsorption Capacity and Regeneration Studies

Following a comprehensive search of scientific literature and research databases, no specific studies detailing the adsorption capacity or regeneration of adsorbents for C.I. Disperse Blue 95 were identified. The available research on dye adsorption and removal from wastewater tends to focus on other compounds, including different disperse dyes, reactive dyes, or cationic dyes like Methylene Blue.

Therefore, detailed research findings, data on the adsorption capacity of various materials for C.I. Disperse Blue 95, and information regarding the regeneration of saturated adsorbents for this specific dye are not available in the public domain based on the conducted search. Consequently, it is not possible to provide data tables or a detailed analysis of the adsorption kinetics and regeneration efficiencies strictly for C.I. Disperse Blue 95.

Remediation and Decolorization Technologies for C.i. Disperse Blue 95 Contamination

Advanced Oxidation Processes (AOPs) for Effluent Treatment

Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide range of contaminants.

Photocatalytic Degradation Using Semiconductor Catalysts (e.g., TiO₂, ZnO)

Photocatalytic degradation is an AOP that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to break down pollutants in the presence of light. When the semiconductor is irradiated with photons of energy equal to or greater than its band gap, electron-hole pairs are generated. These charge carriers can then react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals, which in turn oxidize the dye molecules.

While specific studies on C.I. Disperse Blue 95 are limited, research on similar disperse dyes like Disperse Blue 94 provides valuable insights into the process. For instance, the photocatalytic degradation of Disperse Blue 94 has been demonstrated using strontium chromate (B82759) (SrCrO₄) as a semiconductor catalyst. ijsdr.org The process involves the excitation of the dye molecule by visible light, followed by the generation of reactive radicals on the catalyst surface that lead to the dye's degradation. ijsdr.org

The efficiency of photocatalytic degradation is significantly influenced by several operational parameters, including catalyst loading, the pH of the solution, and temperature.

pH: The pH of the solution affects the surface charge of the photocatalyst and the speciation of the dye molecules, thereby influencing the adsorption of the dye onto the catalyst surface. For many semiconductor photocatalysts, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions. The optimal pH for degradation depends on the specific dye and catalyst system. For the degradation of Disperse Blue 94 using strontium chromate, the maximum degradation rate was observed at a neutral pH of 7.0. ijsdr.org

Temperature: While photocatalysis is not highly dependent on temperature, an increase in temperature can sometimes enhance the reaction rate. However, very high temperatures can be counterproductive as they may promote the recombination of electron-hole pairs and decrease the adsorption of the dye on the catalyst surface.

Table 1: Influence of Catalyst Loading and pH on the Degradation of Disperse Blue 94 using Strontium Chromate

ParameterConditionObservationReference
Catalyst Loading Increasing from 0.05g to 0.40g / 100mLRate of degradation increases up to 0.25g / 100mL, then plateaus or decreases. ijsdr.org
pH Varied from 4.0 to 9.0Maximum degradation rate observed at pH 7.0. ijsdr.org

This data is for C.I. Disperse Blue 94 as a proxy for C.I. Disperse Blue 95.

The efficiency of photocatalytic degradation can be significantly enhanced by combining it with other oxidants, creating a hybrid system. A common and effective example is the UV/TiO₂/H₂O₂ system. Hydrogen peroxide (H₂O₂) can act as an additional source of hydroxyl radicals, thereby accelerating the degradation of the dye. nih.govresearchgate.netresearchgate.net

In this system, H₂O₂ can accept a photogenerated electron from the conduction band of TiO₂, which not only prevents electron-hole recombination but also leads to the formation of more hydroxyl radicals. Studies on other disperse dyes have shown that the combination of UV, TiO₂, and H₂O₂ results in a synergistic effect, leading to a much higher degradation efficiency than when each component is used individually. nih.govresearchgate.net For instance, the degradation of Disperse Red F3BS was significantly enhanced in a UV/TiO₂/H₂O₂ system, demonstrating a synergistic effect of 29.5%. researchgate.net

Electrochemical Oxidation Techniques

Electrochemical oxidation is another powerful AOP for treating wastewater containing recalcitrant organic pollutants like disperse dyes. This method involves the degradation of pollutants through direct or indirect oxidation at the anode of an electrochemical cell. In direct oxidation, the pollutant is adsorbed on the anode surface and destroyed by electron transfer. In indirect oxidation, electrochemically generated species in the bulk solution, such as hypochlorite (B82951) or hydroxyl radicals, act as oxidizing agents. tuiasi.roresearchgate.net

The choice of electrode material and the applied current density are critical parameters that determine the efficiency and cost-effectiveness of the electrochemical oxidation process.

Electrode Material: The anode material plays a pivotal role in the electrochemical process. Anodes with high oxygen evolution overpotential, such as boron-doped diamond (BDD) or certain mixed metal oxides, are generally more effective for the complete mineralization of organic pollutants as they favor the production of hydroxyl radicals. Graphite electrodes have also been used for the decolorization of disperse dyes. tuiasi.roresearchgate.net

Current Density: Current density is a key operational parameter that influences the rate of degradation. A higher current density generally leads to a faster degradation rate due to the increased production of oxidizing species. However, operating at excessively high current densities can lead to reduced current efficiency due to the promotion of side reactions, such as the oxygen evolution reaction, and increased energy consumption. researchgate.net Therefore, optimizing the current density is essential for achieving efficient degradation at a reasonable operational cost.

Table 2: Effect of Current Density on the Decolorization of Disperse Blue 1

Current DensityDecolorization EfficiencyObservationReference
IncreasingIncreasedDecolorization efficiency increased steadily with increasing current density. tuiasi.ro

This data is for C.I. Disperse Blue 1 as a proxy for C.I. Disperse Blue 95.

Supporting electrolytes are added to the wastewater to increase its conductivity and facilitate the flow of current. The type and concentration of the supporting electrolyte can also have a significant impact on the degradation mechanism and efficiency.

Commonly used supporting electrolytes include sodium chloride (NaCl) and sodium sulfate (B86663) (Na₂SO₄). researchgate.net When NaCl is used, chloride ions can be oxidized at the anode to form active chlorine species (Cl₂/HOCl/OCl⁻), which are powerful oxidizing agents and can significantly enhance the degradation of the dye through indirect oxidation. researchgate.net However, the formation of chlorinated organic byproducts can be a concern. The use of Na₂SO₄ as a supporting electrolyte avoids the formation of chlorinated byproducts, and the degradation primarily occurs through the action of hydroxyl radicals generated at the anode. The choice of supporting electrolyte depends on a balance between degradation efficiency and the potential for byproduct formation. Studies on reactive dyes have shown that an increase in the concentration of NaCl leads to a higher degradation rate compared to Na₂SO₄. researchgate.net

Sonophotocatalytic and Sonolytic Degradation Processes

Advanced oxidation processes (AOPs) like sonophotocatalysis and sonolysis have shown promise in breaking down complex dye molecules such as C.I. Disperse Blue 95. These methods utilize ultrasonic waves, often in conjunction with photocatalysts and UV light, to generate highly reactive hydroxyl radicals (•OH) that can mineralize the dye into less harmful substances.

Sonophotocatalytic degradation involves the simultaneous application of ultrasound and photocatalysis. The ultrasound enhances the efficiency of the photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), by increasing the surface area of the catalyst and promoting the generation of reactive oxygen species. researchgate.net Studies on similar dye classes have shown that this combined approach can lead to complete decolorization in a relatively short time. researchgate.netnih.gov For instance, the sonophotocatalytic degradation of C.I. Acid Orange 7 using TiO2 and silver nanoparticles on a polypropylene (B1209903) fabric resulted in complete dye removal within 240-270 minutes. nih.gov The efficiency of these processes is often influenced by factors such as pH, catalyst concentration, and the presence of oxidizing agents like hydrogen peroxide (H2O2). researchgate.net

Sonolytic degradation, which relies solely on the energy of ultrasonic waves, can also induce the breakdown of dye molecules through acoustic cavitation. However, its efficiency for complete mineralization is often lower when used alone. researchgate.net The combination with other processes is generally more effective.

Adsorptive Removal Strategies for Aqueous Solutions

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. pjoes.com

Development of High-Performance Adsorbents

A variety of materials have been investigated as adsorbents for disperse dyes. Activated carbon is a common choice due to its high surface area and adsorption capacity. tsijournals.com Research has shown that activated carbon derived from date palm seeds can effectively remove disperse blue dyes, with removal percentages significantly increasing with the adsorbent dose. tsijournals.com

Beyond conventional activated carbon, there is a growing interest in developing low-cost adsorbents from agricultural waste and other biomaterials. For example, orange peels have been explored as a sustainable adsorbent for C.I. Disperse Blue 56, a dye with a similar disperse nature. preprints.org Furthermore, nano-sized polymers and magnetic nanoparticles are being developed as high-performance adsorbents, offering high surface areas and the potential for easy separation from the treated water. pjoes.comijee.net For instance, polymeric nanoparticles have demonstrated a removal efficiency of up to 98.15% for Direct Blue 9 under optimal conditions. pjoes.com

The effectiveness of an adsorbent is influenced by several factors, including the pH of the solution, temperature, initial dye concentration, and contact time. pjoes.comijee.net For many disperse dyes, the adsorption process is most effective at a specific pH range. pjoes.com

Table 1: Comparison of Adsorbent Performance for Blue Dyes

AdsorbentTarget DyeMaximum Adsorption Capacity (mg/g)Optimal pHRemoval Efficiency (%)
Poly(HEMA) NanoparticlesDirect Blue 915.49 pjoes.com6.0 pjoes.com98.15 pjoes.com
CoFe1.9Mo0.1O4 NanoparticlesMethylene Blue20.45 ijee.netNot Specified~95 ijee.net
Activated Carbon from Date Palm SeedsDisperse BlueNot Specified7.0 tsijournals.com66.47 tsijournals.com
Orange Peel-Based AdsorbentC.I. Disperse Blue 56Not Specified4.0, 6.0, 10.0 (studied) preprints.orgNot Specified

Adsorption Column Design and Breakthrough Studies

For continuous wastewater treatment, adsorption processes are often carried out in packed columns. The design of these columns and the understanding of their performance over time are crucial for industrial applications. umbc.edu Breakthrough studies are essential for determining the operational parameters of an adsorption column. rasayanjournal.co.insci-hub.se

The breakthrough curve illustrates how the concentration of the dye in the effluent changes over time. The shape of this curve and the time it takes for the dye to "break through" the column are key indicators of the column's performance. rasayanjournal.co.in Factors such as the bed height of the adsorbent, the flow rate of the wastewater, and the initial dye concentration all influence the breakthrough characteristics. rasayanjournal.co.in Mathematical models, such as the Thomas and Yoon-Nelson models, are often used to analyze breakthrough curves and to scale up the process from laboratory experiments to industrial applications. rasayanjournal.co.in

Integrated Treatment Systems for Comprehensive Effluent Remediation

Given the complex nature of textile wastewater, which often contains a mixture of dyes, salts, and other chemicals, a single treatment method is often insufficient to achieve the required level of purification. cabidigitallibrary.org Therefore, integrated treatment systems that combine multiple processes are increasingly being investigated. cabidigitallibrary.org

Combination of Physical, Chemical, and Biological Processes

An effective approach to treating textile effluents involves a multi-step process that may include physical methods like adsorption, chemical methods like advanced oxidation, and biological treatment. epa.gov For example, a treatment train could start with a coagulation-flocculation step to remove suspended solids, followed by an advanced oxidation process to break down the dye molecules, and finally a biological treatment step to remove the remaining organic load. cabidigitallibrary.orgepa.gov

Evaluation of Mineralization Efficiency (COD, TOC Removal)

The ultimate goal of wastewater treatment is not just decolorization but the complete mineralization of the organic pollutants into harmless substances like carbon dioxide and water. The efficiency of this mineralization is typically measured by the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). nih.gov

Studies have shown that integrated systems can achieve significant reductions in COD and TOC. For instance, a photo-Fenton-like process for treating azo dye production wastewater demonstrated the potential for high COD and TOC removal. researchgate.net The solar photo-Fenton process has also been shown to be effective in reducing COD and TOC in petroleum wastewater, with removal rates of 78% and 64%, respectively, under optimal conditions. gnest.org The relationship between COD and TOC can be a useful tool for monitoring the performance of a wastewater treatment plant. nih.gov

Table 2: Mineralization Efficiency of Different Treatment Processes

Treatment ProcessTarget Pollutant/WastewaterCOD Removal (%)TOC Removal (%)Reference
Solar Photo-FentonPetroleum Wastewater7864 gnest.org
Catalytic Ozonation (with Activated Carbon)Industrial Textile Wastewater4035 cabidigitallibrary.org
Persulfate/Dithionite ProcessTextile WastewaterVariesVaries researchgate.net
Fenton-like (MW/Fe2+/H2O2)Rhodamine BNot SpecifiedNot Specified (99.5% decolorization) researchgate.net

Advanced Applications and Functionalization of C.i. Disperse Blue 95 Containing Materials

Functional Textiles and Smart Materials

The integration of C.I. Disperse Blue 95 and similar dyes into textiles can impart specific functionalities, transforming conventional fabrics into smart materials with enhanced performance characteristics.

Disperse dyes, particularly those with an anthraquinone (B42736) structure like C.I. Disperse Blue 95, can play a role in enhancing the ultraviolet (UV) protection factor of textiles. worlddyevariety.combiosynth.com The dye molecules absorbed into the fiber matrix can absorb or scatter harmful UV radiation, thereby reducing its transmission through the fabric to the skin. The level of UV protection is influenced by the dye's chemical structure, its concentration within the fiber, and its distribution. While specific studies quantifying the UV protection factor imparted solely by C.I. Disperse Blue 95 are not prevalent, the general principle for anthraquinone-based disperse dyes is well-established.

A burgeoning area of research involves the combination of disperse dyes with nanoparticle systems to create materials with unique properties. For instance, studies have been conducted on the synthesis of selenium nanoparticles (SeNPs) from various pyridine (B92270) azo disperse dyes. nih.gov These dye-derived SeNPs have shown promising antimicrobial activity against both bacterial and fungal strains. nih.gov While this research focused on azo dyes, it highlights a potential pathway for functionalization. The integration of anthraquinone dyes like C.I. Disperse Blue 95 with SeNPs could similarly yield novel functionalities. worlddyevariety.com Selenium nanoparticles themselves are known for their unique biological activities and physical properties, which differ from inorganic or organic selenium. nih.gov The functionalization of textiles with such dye-nanoparticle conjugates could produce fabrics with combined coloration and antimicrobial properties.

Supercritical fluid dyeing (SFD) using carbon dioxide (CO2) represents a highly sustainable method for applying disperse dyes like C.I. Disperse Blue 95 to synthetic fibers, particularly polyester (B1180765). ijcea.orgslideshare.netmdpi.com This technology offers significant environmental advantages over traditional aqueous dyeing. ijcea.orgslideshare.net

The SFD process eliminates the need for water, thereby eradicating wastewater discharge, a major source of pollution in the textile industry. ijcea.orgmdpi.com It also obviates the need for surfactants and dispersing agents. ijcea.org From an efficiency standpoint, SFD can reduce energy consumption by as much as 50% because it does not require a separate drying step after dyeing. ijcea.org The process involves dissolving the nonionic disperse dye in supercritical CO2, which has a relatively low critical temperature (304 K) and pressure (73.7 bar). ijcea.org The dye-laden CO2 then readily penetrates the polymer structure of the fiber, resulting in high-quality, level dyeing. ijcea.orgresearchgate.net The entire dyeing process can be significantly shorter, approximately 1.5 hours compared to 3-4 hours for conventional methods. researchgate.net

Table 1: Comparison of Dyeing Processes

Feature Conventional Aqueous Dyeing Supercritical Fluid Dyeing (SFD)
Dyeing Medium Water Supercritical Carbon Dioxide
Wastewater Generation High None slideshare.net
Use of Auxiliaries Required (dispersants, surfactants) Not Required ijcea.org
Energy Consumption High (requires drying) Lower (no drying step needed) ijcea.org
Process Duration 3–4 hours researchgate.net ~1.5 hours researchgate.net

| Applicable Dyes | Various | Primarily Disperse Dyes ijcea.org |

Color Polymer Nanospheres and Inkjet Printing Applications

The encapsulation of C.I. Disperse Blue 95 within polymer nanospheres is a key innovation for developing high-performance colorants, especially for digital applications like inkjet printing. researchgate.netgoogleapis.com

Colored polymer nanospheres containing disperse dyes can be synthesized through various methods, with emulsifier-free emulsion polymerization and miniemulsion polymerization being prominent techniques. researchgate.netsciengine.commdpi.com In a typical process, polymer nanospheres, such as those made from poly(styrene-co-acrylic acid), are first synthesized. researchgate.netsciengine.com These nanospheres are then mixed with a solution of a disperse dye, like C.I. Disperse Blue 95. researchgate.net The coloration is achieved by heating the mixture, for example to 95°C, which allows the dye molecules to diffuse into and become fixed within the polymer matrix. researchgate.netresearchgate.net

The interaction between the dye and the polymer is crucial; dyes with the ability to form hydrogen bonds with the polymer nanospheres can be incorporated effectively. researchgate.net Research shows that after coloration, the average particle size of the nanospheres can increase, and the glass transition temperature may decrease slightly. researchgate.net The amount of dye fixed within the nanospheres is dependent on factors like the dye concentration and the temperature during the coloration process. sciengine.com This encapsulation creates a novel type of colorant where the dye is an integral part of the nanosphere. researchgate.net

Table 2: Polymerization Techniques for Colored Nanospheres

Polymerization Technique Description Key Features
Emulsion Polymerization Hydrophobic monomers are emulsified in an aqueous phase and then polymerized. mdpi.com Widely used for creating polymer microspheres from monomers like styrene. mdpi.com
Emulsifier-Free Emulsion Polymerization A variation that eliminates the influence of surfactants. researchgate.net Produces pure and brightly colored nanosphere powders after heat treatment with dye. researchgate.net

| Miniemulsion Polymerization | Creates stable, sub-micrometer monomer droplet dispersions for polymerization. sciengine.com | Can be used to effectively encapsulate oil-soluble dyes with high dye content. sciengine.com |

Encapsulating C.I. Disperse Blue 95 within polymer nanospheres offers significant advantages in terms of stability, which is critical for applications such as inkjet printing. googleapis.comsciengine.com Inks formulated for inkjet printing require excellent storage stability to prevent sedimentation and ensure consistent jetting performance. googleapis.com

The encapsulation process protects the dye molecules from external factors, leading to improved photostability (light resistance) and storage stability compared to conventional dye dispersions. researchgate.netsciengine.com When the dye is locked within the polymer matrix, its interaction with the environment is limited, preserving its color and chemical integrity over time. researchgate.net Furthermore, nanospheres with high surface carboxyl group content have shown significantly improved stability in dispersion compared to standard disperse dye suspensions. researchgate.net This enhanced stability is crucial for developing reliable and high-quality dye-based inks for the direct inkjet printing of textiles. researchgate.net

Research in Model Compound Chemistry and Reaction Mechanisms

The well-defined chemical structure of dyes like C.I. Disperse Blue 95 makes them valuable tools in fundamental chemical research. They can serve as model compounds to study complex physical and chemical phenomena at the molecular level.

The interaction between a dye and a polymer substrate is a complex process governed by various intermolecular forces, including van der Waals forces, hydrogen bonding, and dipolar interactions. researchgate.net Understanding these interactions is crucial for optimizing dyeing processes and for the rational design of new dyes with improved properties. Disperse dyes, due to their simple mechanism of dyeing which does not involve ionic bonds, are excellent models for studying these physical dye-fiber interactions. researchgate.net

While specific studies focusing on C.I. Disperse Blue 95 as a model compound are not prominent in the literature, research on other disperse dyes provides a framework for how it could be utilized. For example, studies on the sorption isotherms of disperse dyes on polyester fibers have been used to elucidate the dyeing mechanism, with models such as the Langmuir and Nernst models being applied to describe the distribution of the dye between the dyebath and the fiber. researchgate.net Deviations from ideal behavior in these models can provide insights into dye aggregation within the fiber and the nature of the dye-fiber association. researchgate.net

Furthermore, the influence of dyeing assistants or "carriers" on the dye-fiber interaction can be systematically investigated using a model dye. nih.gov The effect of different functional groups on the dye molecule on its affinity for the fiber and its diffusion characteristics can also be studied, providing valuable structure-property relationships. researchgate.net

Although not its primary application, a compound with a defined structure like C.I. Disperse Blue 95 can potentially be used to probe reaction pathways in organic synthesis. The anthraquinone core of C.I. Disperse Blue 95 is a well-known chromophore that can undergo a variety of chemical transformations. The reactivity of the amino and hydroxyl groups on the anthraquinone ring can be explored in different reaction conditions.

For instance, the selective modification of these functional groups could be used to study the regioselectivity of certain reactions. The progress of such reactions could be easily monitored using techniques like UV-Vis spectroscopy, owing to the strong color of the dye. While no specific research has been published detailing the use of C.I. Disperse Blue 95 for this purpose, the principles of using well-characterized, colored compounds to study reaction mechanisms are well-established in organic chemistry.

Computational and Theoretical Studies on C.i. Disperse Blue 95

Density Functional Theory (DFT) for Molecular Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the reactivity and spectroscopic properties of molecules like C.I. Disperse Blue 95.

The degradation of dyes is a critical aspect of environmental remediation. DFT calculations can identify the most probable sites for oxidative attack by calculating parameters such as frontier molecular orbital (FMO) densities (HOMO and LUMO), electrostatic potential, and Fukui functions. For anthraquinone (B42736) dyes, studies have shown that the quinone ring and any attached amino or hydroxyl groups are often the most reactive sites.

In the case of C.I. Disperse Blue 95, with its amino and hydroxyl substituents on the anthraquinone core, DFT studies on similar molecules suggest that the nitrogen and oxygen atoms are susceptible to electrophilic attack. The regions of highest HOMO density would indicate the sites most likely to donate electrons, making them prone to oxidation. Conversely, the LUMO distribution highlights sites susceptible to nucleophilic attack. This information is invaluable for understanding the mechanisms of dye degradation in wastewater treatment processes.

Table 1: Predicted Reactive Sites in C.I. Disperse Blue 95 Based on DFT Principles

Functional Group Predicted Reactivity Rationale
Amino Groups (-NH₂) High Lone pair of electrons on nitrogen increases electron density, making it a likely site for oxidation.
Hydroxyl Groups (-OH) High Oxygen's lone pairs contribute to the aromatic system, activating the ring and providing a site for oxidation.

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the UV-visible absorption spectra of dyes. researchgate.netaip.orgnih.gov By calculating the energy difference between the ground state and the first excited state, the maximum absorption wavelength (λmax) can be estimated. For anthraquinone dyes, the color is determined by the electronic transitions within the chromophore, which are significantly influenced by the nature and position of substituent groups. researchgate.netaip.orgnih.gov

Theoretical calculations on various substituted anthraquinones have demonstrated that hybrid functionals, such as B3LYP, in conjunction with an appropriate basis set, can provide reliable predictions of λmax when solvent effects are considered. aip.orgnih.gov These studies also elucidate the nature of the electronic transitions, typically identifying them as π→π* and n→π* transitions, which are responsible for the dye's characteristic color. The accuracy of these predictions is crucial for designing new dyes with specific desired shades. researchgate.net

Molecular Dynamics (MD) Simulations of Dye-Fiber Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of dye-fiber interactions. This is essential for understanding the dyeing process on a molecular level.

The dyeing of polyester (B1180765) fibers with disperse dyes involves the diffusion of the dye molecules from the dyebath into the amorphous regions of the polymer. MD simulations can model this process by placing a dye molecule, such as C.I. Disperse Blue 95, in a simulated polymer environment (e.g., polyethylene (B3416737) terephthalate (B1205515) - PET). By tracking the trajectory of the dye molecule over time, researchers can calculate key parameters like the diffusion coefficient. tandfonline.comtandfonline.commdpi.com

Simulations on similar disperse dye-polyester systems have shown that factors like temperature and the presence of carriers or swelling agents significantly impact the mobility of the dye within the fiber. mdpi.com These simulations can visualize the "hopping" mechanism of diffusion, where the dye molecule moves from one transient free volume cavity to another within the polymer matrix.

Table 2: Key Parameters from MD Simulations of Dye Diffusion

Parameter Description Significance for C.I. Disperse Blue 95
Mean Squared Displacement (MSD) A measure of the average distance a molecule travels over time. Used to calculate the diffusion coefficient of the dye within the polyester fiber.
Diffusion Coefficient (D) Quantifies the rate of diffusion. A higher D value indicates faster dyeing.

The affinity of a disperse dye for a fiber is governed by the non-covalent interactions between them, such as van der Waals forces and hydrogen bonds. MD simulations can be used to determine the preferred adsorption conformation of C.I. Disperse Blue 95 on the surface of a polyester fiber and to calculate the binding energy. tandfonline.comtandfonline.com

By simulating the dye molecule in the presence of a polymer slab, the most stable orientation of the dye relative to the polymer chains can be identified. The binding energy, which is the energy released upon adsorption, provides a quantitative measure of the dye's affinity for the fiber. A more negative binding energy indicates a stronger interaction and better dye uptake. Studies on other disperse dyes have highlighted the importance of planar dye structures for maximizing contact with the linear polyester chains. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. For dyes, QSAR can be used to predict properties like toxicity, biodegradability, and bioaccumulation potential, which are crucial for assessing their environmental impact.

While specific QSAR models for C.I. Disperse Blue 95 are not widely published, models have been developed for classes of dyes, including azo and anthraquinone dyes. dergi-fytronix.comnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict a particular endpoint.

For instance, a QSAR model for the ecotoxicity of dyes might use descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular weight, and quantum chemical parameters (e.g., HOMO and LUMO energies) to predict the concentration that is lethal to 50% of a test population of aquatic organisms (LC50). dergi-fytronix.com The development of such models for anthraquinone dyes would allow for the virtual screening of new dye structures for their potential environmental impact before they are synthesized, thus promoting a green-by-design approach.

Table 3: Compound Names Mentioned

Compound Name
C.I. Disperse Blue 95

Future Research Directions and Emerging Paradigms for C.i. Disperse Blue 95 Research

Development of Next-Generation Sustainable Synthesis Routes

The conventional synthesis of anthraquinone (B42736) dyes often involves multi-step processes with significant environmental footprints. Future research is increasingly focused on developing greener, more efficient, and economically viable synthesis routes for C.I. Disperse Blue 95 and its derivatives.

One promising avenue is the exploration of microwave-assisted synthesis . This technique has been shown to accelerate organic reactions, leading to shorter reaction times, higher yields, and reduced energy consumption compared to traditional heating methods. nih.gov For disperse dyes, microwave irradiation can facilitate key reaction steps, potentially minimizing the use of harsh solvents and by-product formation. nih.gov

Another area of active investigation is the use of ultrasonic technology . Similar to microwaves, ultrasound can enhance reaction rates and yields in chemical synthesis. nih.gov Its application in the synthesis of disperse dyes presents an opportunity for more environmentally friendly processes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Dye Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize dye chemistry. These powerful computational tools can analyze vast datasets to predict the properties and performance of molecules, thereby accelerating the design of new and improved dyes.

For disperse dyes, AI and ML models are being developed to predict key characteristics such as color strength, lightfastness, and sublimation fastness based on the molecular structure. While specific models for C.I. Disperse Blue 95 are still in early stages, the foundational work on other disperse and azo dyes demonstrates the potential. For example, machine learning algorithms can be trained on existing data of various dyes to establish structure-property relationships. aatcc.org This allows for the virtual screening of novel dye candidates with desired attributes before their actual synthesis, saving significant time and resources.

The application of AI extends to the optimization of the dyeing process itself. By modeling the complex interactions between the dye, fiber, and dyeing parameters, AI can help in determining the optimal conditions for achieving the desired shade and fastness properties with minimal environmental impact.

Advanced Materials for Enhanced Dye Removal and Recovery

The removal of dyes from textile wastewater is a critical aspect of sustainable manufacturing. Research into advanced materials for the efficient removal of disperse dyes like C.I. Disperse Blue 95 is a major focus.

One area of significant interest is the development of novel adsorbents . A study on the removal of a similar dye, Disperse Blue SBL, using synthesized poorly crystalline hydroxyapatite (B223615) has shown promising results. nih.gov The research indicated that the adsorption process was effective and dependent on factors like pH and temperature, with the data fitting the Langmuir isotherm model, suggesting a high adsorption capacity. nih.gov This points to the potential of engineered materials for the targeted removal of C.I. Disperse Blue 95 from effluents.

Further research is exploring the use of various low-cost adsorbents and functionalized materials to enhance dye uptake and facilitate the recovery and reuse of both the adsorbent and the dye, contributing to a more circular economy in the textile industry.

Comprehensive Lifecycle Assessment of C.I. Disperse Blue 95 and Its Derivatives

A holistic understanding of the environmental footprint of a dye requires a comprehensive lifecycle assessment (LCA). An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life.

While a specific, publicly available LCA for C.I. Disperse Blue 95 is not yet prevalent, the framework for such an assessment is well-established. For instance, a lifecycle assessment of the related C.I. Disperse Blue 60 has been conducted, identifying "hotspots" in its production and use cycle with high environmental impacts. researchgate.net Such studies consider various impact categories, including global warming potential, water use, and ecotoxicity. researchgate.netcetjournal.itaidic.it

Interdisciplinary Research in Photophysics and Photochemistry of Disperse Dyes

The color and fastness properties of a dye are governed by its photophysical and photochemical behavior. Understanding how C.I. Disperse Blue 95 interacts with light is fundamental to improving its performance, particularly its lightfastness.

Interdisciplinary research combining spectroscopy, computational chemistry, and materials science is essential in this area. Studies on related phthalocyanine (B1677752) dyes, for example, have investigated their photophysical and photochemical properties, such as singlet oxygen generation, which is relevant for understanding photodegradation mechanisms. tubitak.gov.tr

Future investigations into C.I. Disperse Blue 95 will likely involve detailed spectroscopic analysis to characterize its absorption and emission properties. Computational modeling can provide insights into its electronic structure and predict its behavior upon light absorption. This fundamental knowledge can then be used to design new dye molecules with enhanced stability and to develop strategies to protect dyed fabrics from fading.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.